

An In-depth Technical Guide to Methyl Bromopyruvate (CAS No. 7425-63-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl bromopyruvate*

Cat. No.: *B1348295*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Bromopyruvate (CAS No. 7425-63-0), chemically known as methyl 3-bromo-2-oxopropanoate, is a highly reactive organic compound that serves as a versatile intermediate in various synthetic processes and as a potent inhibitor in biochemical studies.^{[1][2]} Its structure, featuring a reactive bromine atom, a ketone, and an ester functional group, makes it a valuable tool in organic synthesis and a subject of interest in the development of therapeutic agents, particularly in oncology.^[1] This guide provides a comprehensive overview of its chemical properties, safety information, and detailed experimental protocols for its synthesis, application, and analysis.

Chemical and Physical Properties

Methyl Bromopyruvate is a light yellow liquid with a strong odor.^{[1][3]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	7425-63-0	[1] [2]
Molecular Formula	C ₄ H ₅ BrO ₃	
Molecular Weight	180.98 g/mol	
Appearance	Light yellow liquid	[1]
Density	1.70 g/mL at 20 °C	
Boiling Point	82-84 °C at 133 Pa	[1]
Flash Point	125 °C (closed cup)	
Storage Temperature	2-8°C	
Solubility	Soluble in organic solvents	[1]
InChI Key	MQONVZMIFQQQH-A UHFFFAOYSA-N	
SMILES	COC(=O)C(=O)CBr	

Safety and Handling

Methyl Bromopyruvate is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Skin Corrosion/Irritation, Category 2	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2	GHS07	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)	GHS07	Warning	H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a respirator with an appropriate cartridge.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C. Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocols

Synthesis of Methyl Bromopyruvate

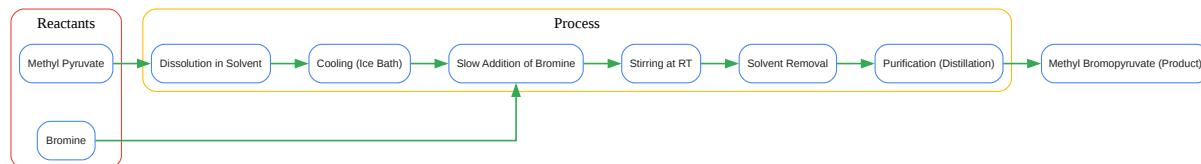
A common method for the synthesis of **Methyl Bromopyruvate** involves the bromination of methyl pyruvate.[\[2\]](#)

Materials:

- Methyl pyruvate
- Bromine
- Appropriate solvent (e.g., methanol)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve methyl pyruvate in the chosen solvent.
- Cool the flask in an ice bath.
- Slowly add bromine dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation under reduced pressure to yield pure **Methyl Bromopyruvate**.



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*Workflow for the synthesis of **Methyl Bromopyruvate**.*

Application in Organic Synthesis: Synthesis of Thiabendazole Intermediate

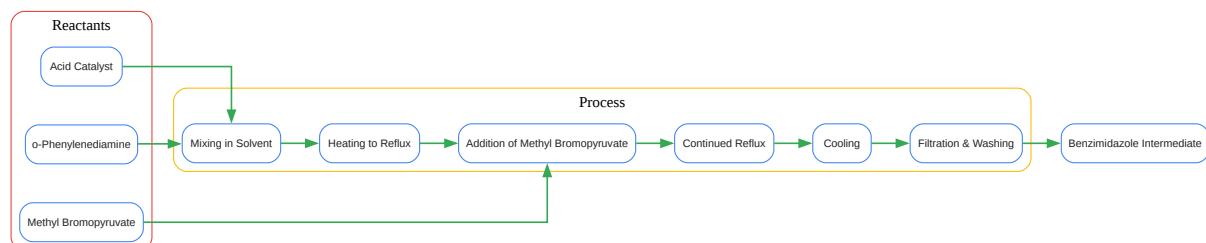
Methyl Bromopyruvate is a key intermediate in the synthesis of the fungicide Thiabendazole. [1] The initial step involves the reaction with o-phenylenediamine. While the full synthesis of Thiabendazole is a multi-step process, the initial reaction to form a benzimidazole derivative is a key application of **Methyl Bromopyruvate**.[4][5]

Materials:

- **Methyl Bromopyruvate**
- o-Phenylenediamine
- Acid catalyst (e.g., polyphosphoric acid)[4]
- Reaction solvent (e.g., xylene)
- Round-bottom flask with a Dean-Stark trap and condenser
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- To a round-bottom flask, add o-phenylenediamine and the reaction solvent.
- Add the acid catalyst to the mixture.
- Heat the mixture to reflux with stirring, using a Dean-Stark trap to remove the water formed during the reaction.
- Slowly add a solution of **Methyl Bromopyruvate** in the reaction solvent.
- Continue to heat at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
- Cool the reaction mixture to room temperature.
- The product may precipitate upon cooling and can be collected by filtration.
- Wash the collected solid with a suitable solvent and dry to obtain the benzimidazole intermediate.

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Workflow for the synthesis of a Thiabendazole intermediate.

Biochemical Application: Hexokinase II Inhibition Assay

Methyl Bromopyruvate is a known inhibitor of hexokinase II (HKII), a key enzyme in glycolysis that is often upregulated in cancer cells.^{[6][7]} An enzyme inhibition assay can be performed to quantify its inhibitory effect.

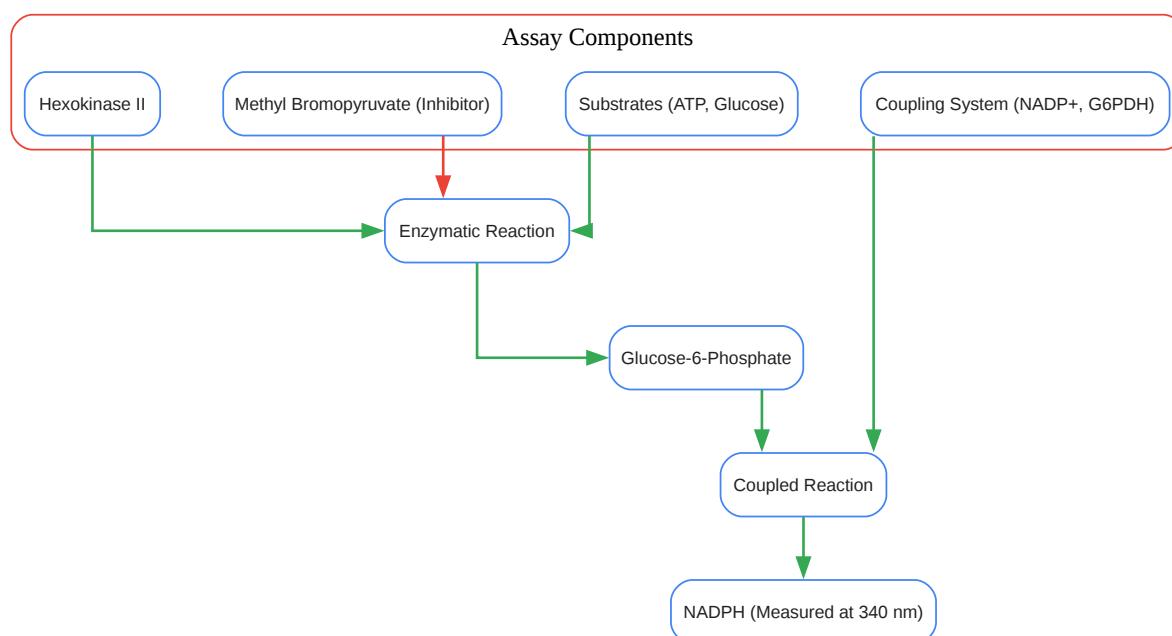
Materials:

- Recombinant Human Hexokinase II
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- ATP
- Glucose
- NADP⁺
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **Methyl Bromopyruvate** (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, ATP, glucose, NADP⁺, and G6PDH.
- In a 96-well plate, add varying concentrations of **Methyl Bromopyruvate** to the wells. Include a control well with no inhibitor.
- Add the hexokinase II enzyme to all wells except for a blank control.
- Initiate the reaction by adding the reaction mixture to all wells.

- Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH, which is coupled to the activity of HKII.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the reaction rate as a function of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).



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Signaling pathway of the Hexokinase II inhibition assay.

Analytical Method: HPLC-MS/MS Analysis

For the quantitative analysis of **Methyl Bromopyruvate** in biological matrices, a sensitive method such as HPLC-MS/MS is often required. Due to its potential instability and low mass, a derivatization step is typically employed.[8]

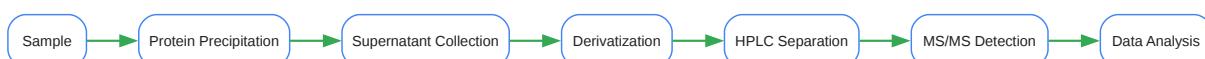
Materials:

- HPLC system coupled to a tandem mass spectrometer (MS/MS)
- C18 analytical column
- Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
- Derivatizing agent (e.g., 4-nitro-1,2-phenylenediamine)[8]
- Sample matrix (e.g., plasma)
- Protein precipitation agent (e.g., acetonitrile)
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - To a known volume of the sample matrix, add a protein precipitation agent.
 - Vortex and centrifuge to pellet the proteins.
 - Transfer the supernatant to a clean tube.
- Derivatization:
 - Add the derivatizing agent to the supernatant.
 - Incubate the mixture under appropriate conditions (e.g., elevated temperature for a specific time) to allow for the derivatization reaction to complete.

- HPLC-MS/MS Analysis:
 - Inject the derivatized sample onto the HPLC-MS/MS system.
 - Separate the analyte from other components on the C18 column using a suitable gradient elution program.
 - Detect the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification:
 - Construct a calibration curve using standards of known concentrations to quantify the amount of **Methyl Bromopyruvate** in the sample.



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*Workflow for the HPLC-MS/MS analysis of **Methyl Bromopyruvate**.*

Conclusion

Methyl Bromopyruvate is a chemical of significant interest due to its utility in organic synthesis and its potent biological activity. Its role as a precursor in the production of agrochemicals and its potential as an anticancer agent underscore its importance in both industrial and research settings.^{[1][6]} A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization. The detailed experimental procedures provided in this guide offer a practical framework for researchers and professionals working with this versatile compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Bromopyruvate (CAS No. 7425-63-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348295#cas-number-7425-63-0-chemical-information-and-safety>]

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